molecular formula C12H12BrClO B11717936 (1-Bromocyclopentyl)(3-chlorophenyl)methanone

(1-Bromocyclopentyl)(3-chlorophenyl)methanone

Katalognummer: B11717936
Molekulargewicht: 287.58 g/mol
InChI-Schlüssel: MHSREKDYSLFGHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Bromocyclopentyl)(3-chlorophenyl)methanone is a chemical compound with the molecular formula C12H12BrClO and a molecular weight of 287.58 g/mol . It is characterized by the presence of a bromocyclopentyl group and a chlorophenyl group attached to a methanone moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromocyclopentyl)(3-chlorophenyl)methanone typically involves the reaction of cyclopentanone with bromine to form 1-bromocyclopentanone. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the bromination step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time . The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Bromocyclopentyl)(3-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(1-Bromocyclopentyl)(3-chlorophenyl)methanone is utilized in several scientific research areas:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Bromocyclopentyl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on acetylcholine receptors, opioid receptors, or glutamate receptors, influencing neurotransmission and nociception pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-Bromocyclopentyl)(2-chlorophenyl)methanone
  • (1-Bromocyclopentyl)(4-chlorophenyl)methanone
  • (1-Bromocyclopentyl)(3-fluorophenyl)methanone

Uniqueness

(1-Bromocyclopentyl)(3-chlorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H12BrClO

Molekulargewicht

287.58 g/mol

IUPAC-Name

(1-bromocyclopentyl)-(3-chlorophenyl)methanone

InChI

InChI=1S/C12H12BrClO/c13-12(6-1-2-7-12)11(15)9-4-3-5-10(14)8-9/h3-5,8H,1-2,6-7H2

InChI-Schlüssel

MHSREKDYSLFGHR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)C2=CC(=CC=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.